Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as ethoxy, methoxy, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials, such as ethyl acetoacetate, with 4-ethoxy-3-methoxybenzaldehyde in the presence of a base like sodium ethoxide. This is followed by cyclization with thiourea to form the thiazolopyrimidine core. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- **Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- **Ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogues .
Biological Activity
Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings related to its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole and pyrimidine ring system. Its molecular formula is C20H24N2O5S with a molecular weight of 404.48 g/mol. The structure includes an ethoxy and a methoxy substituent on the aromatic ring, which may influence its biological properties.
Biological Activities
1. Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. A study evaluating various derivatives found that compounds similar to this compound showed promising inhibition of cancer cell proliferation. Specifically, these compounds were tested against several cancer cell lines, demonstrating IC50 values in the micromolar range, suggesting effective cytotoxicity against tumor cells .
2. Acetylcholinesterase Inhibition
The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. In vitro assays demonstrated that it could inhibit AChE activity with an IC50 value in the low micromolar range. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease . Molecular docking studies confirmed strong binding affinity to the AChE active site.
3. Antimicrobial Properties
Thiazolo[3,2-a]pyrimidines have been reported to possess antimicrobial activity against various bacterial strains. The compound was evaluated for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, showing significant antimicrobial efficacy . This suggests potential applications in treating bacterial infections.
4. Anti-inflammatory Effects
Preliminary studies indicate that the compound may exhibit anti-inflammatory properties. In vitro assays using human cell lines demonstrated a reduction in pro-inflammatory cytokines upon treatment with the compound, indicating its potential use in managing inflammatory disorders .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition: The compound's ability to inhibit key enzymes such as AChE suggests that it may interfere with neurotransmitter breakdown, enhancing cholinergic signaling.
- Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and evaluated their anticancer activity against MCF-7 breast cancer cells. The derivative containing the ethoxy and methoxy groups exhibited superior activity compared to others tested, with an IC50 value of approximately 1 µM .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of similar thiazolo[3,2-a]pyrimidines in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress and inflammation .
Properties
CAS No. |
618411-49-7 |
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Molecular Formula |
C20H24N2O5S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H24N2O5S/c1-6-15-18(23)22-17(12-8-9-13(27-7-2)14(10-12)25-4)16(19(24)26-5)11(3)21-20(22)28-15/h8-10,15,17H,6-7H2,1-5H3 |
InChI Key |
ZMJJBYAVPDQPRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OCC)OC |
Origin of Product |
United States |
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